N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14973725
InChI: InChI=1S/C19H27N5O4S/c1-28-16-5-7-17(8-6-16)29(26,27)12-11-20-18(25)13-19(9-3-2-4-10-19)14-24-15-21-22-23-24/h5-8,15H,2-4,9-14H2,1H3,(H,20,25)
SMILES:
Molecular Formula: C19H27N5O4S
Molecular Weight: 421.5 g/mol

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

CAS No.:

Cat. No.: VC14973725

Molecular Formula: C19H27N5O4S

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide -

Specification

Molecular Formula C19H27N5O4S
Molecular Weight 421.5 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)sulfonylethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Standard InChI InChI=1S/C19H27N5O4S/c1-28-16-5-7-17(8-6-16)29(26,27)12-11-20-18(25)13-19(9-3-2-4-10-19)14-24-15-21-22-23-24/h5-8,15H,2-4,9-14H2,1H3,(H,20,25)
Standard InChI Key ZABZGSYTGVIXTR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CC2(CCCCC2)CN3C=NN=N3

Introduction

N-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound with applications in pharmaceutical and chemical research. Its structure combines sulfonamide functionality with a tetraazole moiety, which is often associated with bioactivity in drug design. The compound’s specific properties make it a candidate for further exploration in medicinal chemistry.

Synthesis Pathway

The synthesis of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves multiple steps:

  • Preparation of the Sulfonamide Intermediate:

    • Reaction of 4-methoxybenzenesulfonyl chloride with an appropriate ethylamine derivative under basic conditions.

  • Formation of the Tetraazole Moiety:

    • Cyclization of an azide precursor to form the tetraazole ring.

  • Final Coupling Reaction:

    • Coupling of the sulfonamide intermediate with the tetraazole-containing cyclohexane derivative using acetamide as a linker.

Applications and Biological Relevance

The compound’s structural features suggest potential applications in medicinal chemistry:

  • Pharmacological Potential:

    • The sulfonamide group is known for its role in enzyme inhibition, particularly targeting carbonic anhydrase and proteases.

    • The tetraazole moiety mimics carboxylic acids and can enhance binding affinity to biological targets.

  • Drug Development:

    • Similar compounds have been explored as anti-inflammatory agents and enzyme inhibitors.

    • Molecular docking studies could reveal its potential as a ligand for specific receptors or enzymes.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

Table 2: Analytical Data

TechniqueObservations
NMR (¹H and ¹³C)Signals corresponding to methoxy, cyclohexane, and acetamide groups
Mass SpectrometryPeak at m/z ~394 confirming molecular weight
IR SpectroscopyCharacteristic peaks for sulfonamide (S=O stretch) and amide (C=O stretch) groups

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